molecular formula C57H35FN6 B14120580 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole

Cat. No.: B14120580
M. Wt: 822.9 g/mol
InChI Key: MRVZNZXAMKBKDA-UHFFFAOYSA-N
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Description

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple carbazole units and a triazine moiety, which contribute to its distinctive chemical behavior and potential utility in advanced materials and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Initial nitration of carbazole derivatives followed by reduction to form amino carbazoles.

    Coupling Reactions: Coupling of amino carbazoles with triazine derivatives under controlled conditions.

    Fluorination: Introduction of the fluorine atom through selective fluorination reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity. The use of advanced catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the triazine and carbazole units.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various substituted carbazole and triazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of advanced organic materials.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, influencing its behavior in different environments. The triazine and carbazole units play a crucial role in its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Di(carbazol-9-yl)carbazole: Lacks the triazine and fluorine units, resulting in different chemical properties.

    9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)carbazole: Similar triazine moiety but lacks additional carbazole units.

Uniqueness

The presence of both carbazole and triazine units, along with the fluorine atom, makes 3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole unique. This combination imparts distinctive electronic and photophysical properties, enhancing its utility in various applications.

Properties

Molecular Formula

C57H35FN6

Molecular Weight

822.9 g/mol

IUPAC Name

3,6-di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole

InChI

InChI=1S/C57H35FN6/c58-47-33-38(57-60-55(36-15-3-1-4-16-36)59-56(61-57)37-17-5-2-6-18-37)27-30-54(47)64-52-31-28-39(62-48-23-11-7-19-41(48)42-20-8-12-24-49(42)62)34-45(52)46-35-40(29-32-53(46)64)63-50-25-13-9-21-43(50)44-22-10-14-26-51(44)63/h1-35H

InChI Key

MRVZNZXAMKBKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=C4C=CC(=C9)N1C2=CC=CC=C2C2=CC=CC=C21)F)C1=CC=CC=C1

Origin of Product

United States

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